molecular formula C6H8ClN3 B171786 4-Chloro-5,6-dimethylpyrimidin-2-amine CAS No. 14394-61-7

4-Chloro-5,6-dimethylpyrimidin-2-amine

Cat. No.: B171786
CAS No.: 14394-61-7
M. Wt: 157.6 g/mol
InChI Key: RRMVDLLCVGZDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6-dimethylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family. It is a colorless solid with a melting point of 145-147 °C. This compound has a wide range of applications in scientific research, including its use as a substrate for the synthesis of organic molecules, its ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5,6-dimethylpyrimidin-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is efficient and reduces reaction time significantly compared to conventional heating . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under refluxing conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include aniline derivatives and thiols, with reactions typically carried out under acidic or basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .

Scientific Research Applications

4-Chloro-5,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Molecular Recognition and Crystallization: It plays a significant role in molecular recognition and crystallization processes, forming various crystalline structures and salts.

    Cocrystal Design: The compound is instrumental in the design of cocrystals, enhancing drug properties like solubility and stability.

    Antiangiogenic Potential: Derivatives of this compound have been studied for their antiangiogenic properties, which are critical for cancer treatment.

    Antifungal Applications: Certain derivatives have shown considerable biological activity against fungi, indicating their potential as antifungal agents.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied as inhibitors of VEGFR-2 kinase, a key target in antiangiogenic therapy. The binding energies and RMSD values indicate the promising potential of these derivatives as therapeutic agents.

Comparison with Similar Compounds

4-Chloro-5,6-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

    2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in its methyl group position.

    2-Amino-5-methylpyridine: Another similar compound with a different nitrogen atom arrangement in the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVDLLCVGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289996
Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-61-7
Record name 4-Chloro-5,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14394-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14394-61-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.